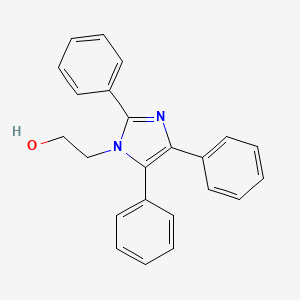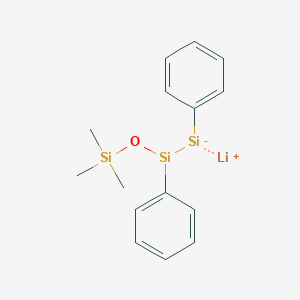![molecular formula C17H16O B14215500 1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one CAS No. 619326-94-2](/img/structure/B14215500.png)
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a prop-2-en-1-yl group, which is further connected to another phenyl group through an ethanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-(2-Phenylprop-2-en-1-yl)benzaldehyde is reacted with acetophenone in the presence of a base such as sodium hydroxide in methanol . The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from hot methanol can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of certain resins and polymers, where it acts as a comonomer.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylprop-2-en-1-one: This compound shares a similar structure but lacks the ethanone linkage.
4-(2-Phenylprop-2-en-1-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
Acetophenone: A simpler aromatic ketone with a single phenyl group attached to the ethanone moiety.
Uniqueness
1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
619326-94-2 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-[4-(2-phenylprop-2-enyl)phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13(16-6-4-3-5-7-16)12-15-8-10-17(11-9-15)14(2)18/h3-11H,1,12H2,2H3 |
Clave InChI |
KEWINMPCVWGDBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CC(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


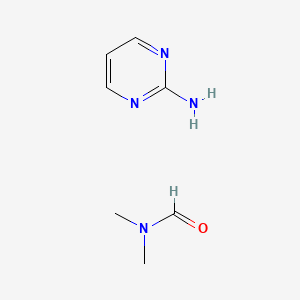
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)

![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
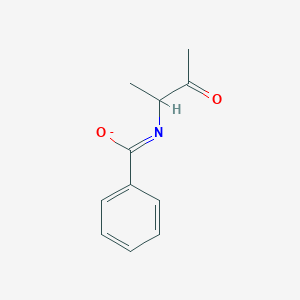
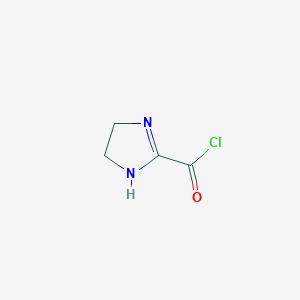

![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)
